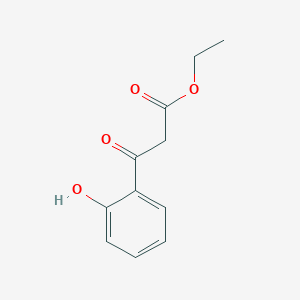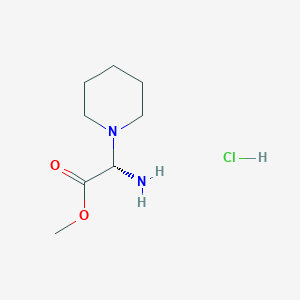
3-(1-Piperidinyl)-L-Ala-OMe.HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Piperidinyl)-L-Ala-OMe.HCl is a compound that features a piperidine ring attached to an alanine derivative. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the piperidine ring, a common structural motif in many pharmaceuticals, adds to its significance.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Piperidinyl)-L-Ala-OMe.HCl typically involves the formation of the piperidine ring followed by its attachment to the alanine derivative. One common method involves the use of Fmoc-Ser(PO3Bzl,H)-OH in peptide synthesis, where the formation of 3-(1-piperidinyl)alanyl-containing peptides is identified through phosphoryl β-elimination . The reaction conditions often include the use of bases like cyclohexylamine, morpholine, piperazine, and DBU to suppress β-elimination .
Industrial Production Methods
Industrial production methods for this compound may involve batchwise solid-phase synthesis using Fmoc chemistry. This method utilizes modified protocols with two-step deprotection and coupling cycles . The use of automated peptide synthesizers can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Piperidinyl)-L-Ala-OMe.HCl can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form piperidinones.
Reduction: Reduction reactions can convert the piperidine ring to its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions include piperidinones from oxidation, amines from reduction, and substituted piperidines from nucleophilic substitution .
Wissenschaftliche Forschungsanwendungen
3-(1-Piperidinyl)-L-Ala-OMe.HCl has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is utilized in the study of protein phosphorylation and signal transduction pathways.
Industry: The compound is employed in the production of various chemical intermediates and fine chemicals.
Wirkmechanismus
The mechanism of action of 3-(1-Piperidinyl)-L-Ala-OMe.HCl involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with neurotransmitter receptors, modulating their activity and influencing signal transduction pathways . Additionally, the alanine derivative can participate in enzymatic reactions, affecting metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine: A simple heterocyclic amine with a six-membered ring containing one nitrogen atom.
Pyrrolidine: A five-membered ring containing one nitrogen atom, structurally similar to piperidine.
Piperazine: A six-membered ring containing two nitrogen atoms, often used in pharmaceuticals.
Uniqueness
3-(1-Piperidinyl)-L-Ala-OMe.HCl is unique due to its combination of a piperidine ring and an alanine derivative, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C8H17ClN2O2 |
|---|---|
Molekulargewicht |
208.68 g/mol |
IUPAC-Name |
methyl (2S)-2-amino-2-piperidin-1-ylacetate;hydrochloride |
InChI |
InChI=1S/C8H16N2O2.ClH/c1-12-8(11)7(9)10-5-3-2-4-6-10;/h7H,2-6,9H2,1H3;1H/t7-;/m0./s1 |
InChI-Schlüssel |
DHAMEGBBXZIAFX-FJXQXJEOSA-N |
Isomerische SMILES |
COC(=O)[C@@H](N)N1CCCCC1.Cl |
Kanonische SMILES |
COC(=O)C(N)N1CCCCC1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


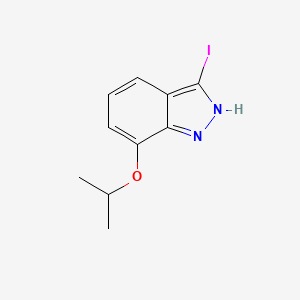
![Methyl [3,3'-bipyridine]-6-carboxylate](/img/structure/B13004635.png)

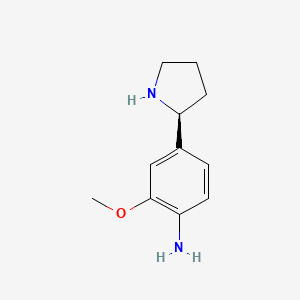
![Rel-(1R,3r,5S)-N,1,5-trimethyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B13004662.png)
![2-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-amine](/img/structure/B13004665.png)

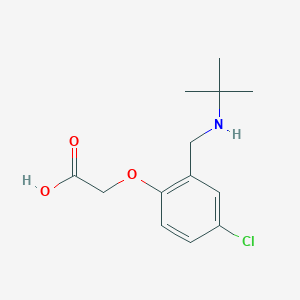
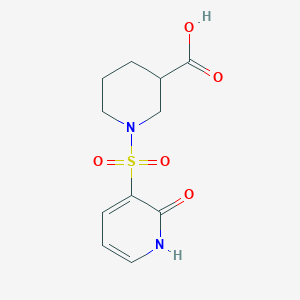
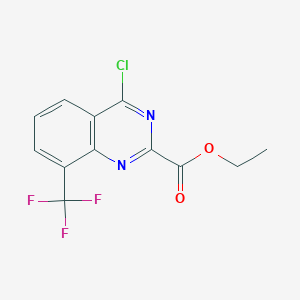

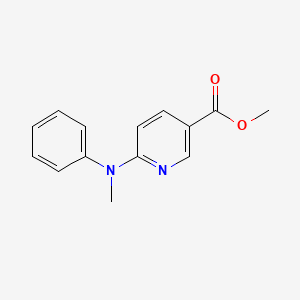
![Benzyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B13004703.png)
